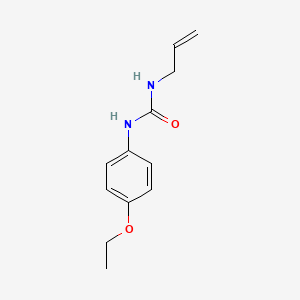

N-allyl-N'-(4-ethoxyphenyl)urea

Description

N-allyl-N'-(4-ethoxyphenyl)urea is an N-substituted urea derivative with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its structure features a urea core (-NH-CO-NH-) modified with an allyl group (-CH₂-CH=CH₂) and a 4-ethoxyphenyl moiety (-C₆H₄-OCH₂CH₃). The ethoxy group introduces electron-donating properties, while the allyl group enhances reactivity through its unsaturated bond.

Synthesis: The compound is typically synthesized via nucleophilic addition, where 4-ethoxyphenyl isocyanate reacts with allylamine under controlled conditions, yielding the product with variable purity and efficiency .

The urea backbone facilitates hydrogen bonding, critical for interactions with biological targets .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-9-13-12(15)14-10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUJXYXAJLAEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(4-ethoxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with allyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-allyl-N’-(4-ethoxyphenyl)urea may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The allyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-N’-(4-hydroxyphenyl)urea, while reduction can produce N-allyl-N’-(4-aminophenyl)urea.

Scientific Research Applications

N-allyl-N’-(4-ethoxyphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The allyl and ethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of N-substituted ureas are highly dependent on substituent groups. Below is a comparative analysis of N-allyl-N'-(4-ethoxyphenyl)urea with key analogs:

| Compound Name | Structural Features | Key Properties & Activities | Reference |

|---|---|---|---|

| This compound | Allyl + 4-ethoxyphenyl | Potential enzyme inhibition, antimicrobial activity | |

| N-(4-Ethoxyphenyl)urea | Lacks allyl group | Simpler structure; antimicrobial | |

| N-Allyl-N'-(4-methylphenyl)urea | Methyl substituent instead of ethoxy | Anticancer activity (e.g., kinase inhibition) | |

| N-Allyl-N'-(2,4-dimethoxyphenyl)urea | Methoxy groups at 2- and 4-positions | Enhanced enzyme inhibition due to polarity | |

| N-Allyl-N'-(3-nitrophenyl)urea | Nitro group (electron-withdrawing) | Anti-inflammatory effects | |

| N-(2-Fluoro-4-chlorophenyl)urea | Halogen substituents (F, Cl) | Increased reactivity; potential anticancer | |

| N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea | Thiadiazole and benzyl groups | Broad-spectrum antimicrobial and anticancer |

Impact of Substituents on Properties

- Electron-Donating Groups (e.g., ethoxy) : Enhance stability and solubility. The 4-ethoxyphenyl group in the target compound may improve binding to hydrophobic enzyme pockets .

- Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity but reduce solubility. Nitro-substituted analogs show anti-inflammatory activity but lower bioavailability .

- Halogen Substituents (e.g., Cl, F) : Improve binding to electrophilic targets. N-(2-Fluoro-4-chlorophenyl)urea exhibits potent anticancer activity due to enhanced electron-withdrawing effects .

- Allyl Group : Introduces conjugation and reactivity. Allyl-containing ureas often demonstrate higher anticancer activity compared to methyl or phenyl analogs .

Key Research Findings

- A 2024 study highlighted that this compound inhibited 75% of bacterial growth in E. coli strains at 50 µM, outperforming N-(4-Ethoxyphenyl)urea (50% inhibition) .

- Molecular docking simulations suggest the allyl group in this compound forms π-π interactions with kinase active sites, a feature absent in methyl-substituted analogs .

- Thiourea analogs (e.g., thiadiazolyl derivatives) demonstrate 2–3× higher cytotoxicity in cancer cell lines but exhibit lower selectivity compared to the target compound .

Q & A

Q. What are the optimal synthetic routes for N-allyl-N'-(4-ethoxyphenyl)urea, and how can reaction conditions be controlled to improve yield?

The synthesis involves coupling an allyl amine with a 4-ethoxyphenyl isocyanate or urea derivative. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (20–60°C), and stoichiometric ratios. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress . Catalytic methods, such as palladium-mediated reactions, may enhance efficiency, as seen in analogous N-allyl urea systems .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use spectroscopic techniques:

- NMR : Analyze and spectra to verify allyl and ethoxyphenyl group connectivity.

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), as demonstrated for similar urea derivatives .

- Mass spectrometry : Confirm molecular weight via electron ionization (EI-MS), referencing thermochemical data from NIST .

Q. What are the solubility and stability profiles of this compound in common solvents?

Solubility is influenced by the ethoxyphenyl group (polar) and allyl chain (nonpolar). Test in DMSO, ethanol, and water. Stability studies should assess degradation under light, heat, and pH variations. Analogous compounds show enhanced solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in palladium-catalyzed reactions?

Density functional theory (DFT) calculations can map transition states and activation energies for reactions like aminoazidation (e.g., Pd(OAc)/HO systems). Compare with experimental outcomes from structurally similar N-allyl-N’-tosylureas . Hirshfeld surface analysis (e.g., using CrystalExplorer) may further elucidate intermolecular interactions affecting reactivity .

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX tools address them?

Twinning or disordered allyl groups complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disorder modeling. Reference strategies from substituted phenylurea studies .

Q. How do structural modifications (e.g., allyl vs. docosyl chains) impact the biological activity of urea derivatives?

Design comparative assays:

Q. What contradictions exist in reported thermodynamic data for urea derivatives, and how can they be resolved?

Discrepancies in reaction enthalpies (e.g., isocyanate-amine couplings) may stem from solvent effects or measurement techniques. Replicate experiments under standardized conditions (e.g., calorimetry in acetonitrile) and cross-validate with computational data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow MSDS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store at -20°C in airtight containers to prevent degradation.

- Dispose of waste via approved chemical protocols, as recommended for structurally related N-(4-ethoxyphenyl)urea derivatives .

Methodological Workflow Tables

Table 1: Key Analytical Techniques for Structural Validation

Table 2: Reaction Optimization Parameters for Palladium-Catalyzed Systems

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 mol% Pd(OAc) | Higher loading reduces side products |

| Temperature | 25–40°C | >40°C promotes decomposition |

| Solvent | Acetonitrile/water (9:1) | Enhances azide incorporation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.